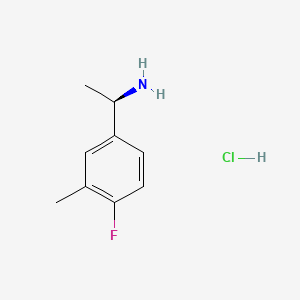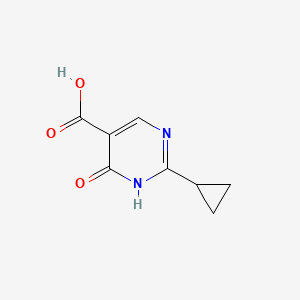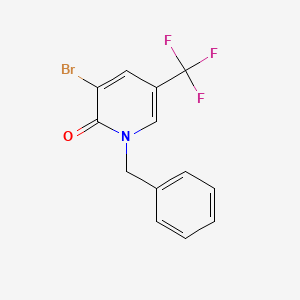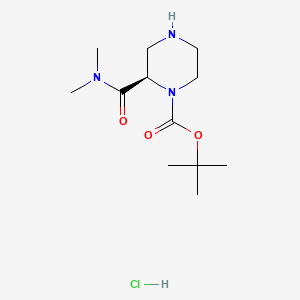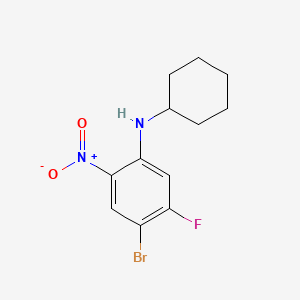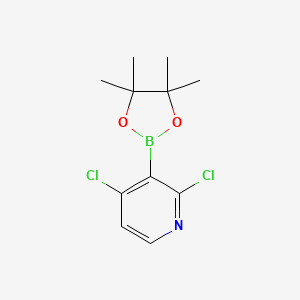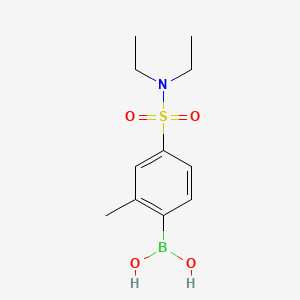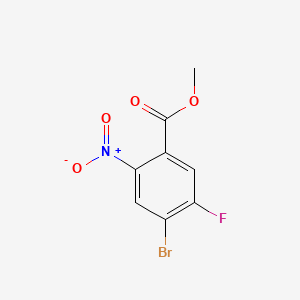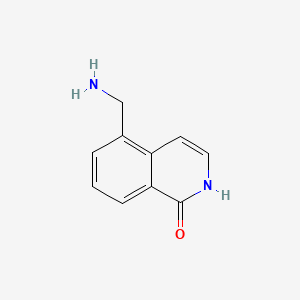
5-(aminomethyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of an aminomethyl group at the 5-position of the isoquinolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-(aminomethyl)isoquinolin-1(2H)-one involves the cyclization of benzocyclobutenols with isocyanates. This reaction is typically catalyzed by rhodium (I) and proceeds via selective cleavage of a C-C bond . Another method involves the electro-oxidative intramolecular C-H amination, which is a metal-free and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical synthesis due to its efficiency and sustainability. This method avoids the use of external oxidants and additives, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-(aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Scientific Research Applications
5-(aminomethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: It has shown promise as a potential therapeutic agent, particularly in the development of anti-cancer drugs.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it inhibits tankyrase enzymes, which are part of the PARP superfamily. This inhibition disrupts the WNT signaling pathway, which is crucial for the proliferation of cancer cells . The compound’s ability to form stable complexes with these enzymes is key to its biological activity.
Comparison with Similar Compounds
3-aryl-5-substituted isoquinolin-1-ones: These compounds also inhibit tankyrase enzymes and have shown anti-cancer activity.
Isoquinolin-1(2H)-ones: A broader class of compounds with similar structural features and diverse biological activities.
Uniqueness: 5-(aminomethyl)isoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other isoquinolinones and contributes to its specific biological activities.
Properties
IUPAC Name |
5-(aminomethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRYYCGSWGUEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
